Senecivernine N-Oxide

Overview

Description

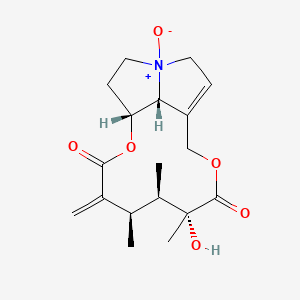

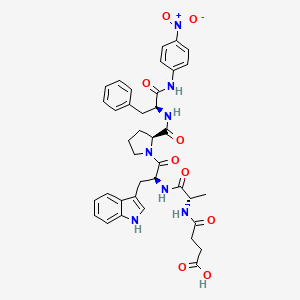

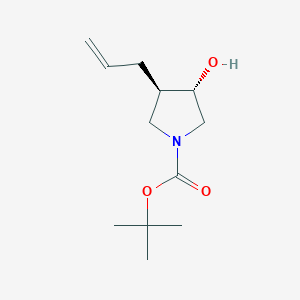

Senecivernine N-oxide is a pyrrolizine alkaloid produced by a hybrid species of Jacobaea . It is a tertiary amine oxide, a tertiary alcohol, a macrocyclic lactone, an olefinic compound, and an organic heterotricyclic compound . It is found in the herbs of Senecio inaequidens D.C .

Synthesis Analysis

The synthesis of Senecivernine N-Oxide is complex and typically requires extraction from natural plants followed by multi-step reactions . It is available for purchase from various chemical suppliers, who often provide it in a solvent format for use in signaling inhibitors, biological activities, or pharmacological activities .Molecular Structure Analysis

Senecivernine N-Oxide has the molecular formula C18H25NO6 and a molecular weight of 351.4 g/mol . It is a type of alkaloid and is described as a powder .Physical And Chemical Properties Analysis

Senecivernine N-Oxide is a powder with a molecular weight of 351.39 g/mol . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc . It is stored at temperatures between 2-8°C and can be stored for up to 24 months if the vial is kept tightly sealed .Scientific Research Applications

Phytochemical Studies : It was identified in Bulgarian species of the genus Senecio and Senecio procumbens, suggesting its natural occurrence in these plants and importance in phytochemistry (Kostova et al., 2006); (Arciniegas et al., 2005).

Toxicology and Health Risks : It was found in various Senecio species, and its presence raises concerns about potential toxicity, particularly due to its hepatotoxic nature often associated with pyrrolizidine alkaloids (Hartmann & Zimmer, 1986); (Lindigkeit et al., 1997).

Biochemical Role in Plants : Senecivernine N-Oxide is involved in the defense mechanisms of plants against herbivores and insects. This includes its role in chemical defense strategies, reflecting its importance in plant ecology and evolution (Hartmann & Dierich, 1998); (Ehmke et al., 1988).

Biosynthesis and Storage : Research indicates that Senecivernine N-Oxide is a primary product of pyrrolizidine alkaloid biosynthesis in root cultures of Senecio vulgaris, demonstrating its role in the alkaloid biosynthesis pathway (Hartmann & Toppel, 1987).

Insect-Plant Interactions : Insects sequestering pyrrolizidine alkaloids, like Senecivernine N-Oxide, use these compounds for their defense mechanisms, indicating a fascinating aspect of chemical ecology (Woldemichael & Wink, 2002).

Kinetic Modeling and Toxicology : A study on Senecionine N-Oxide, closely related to Senecivernine N-Oxide, provides insights into its relative potency and toxicokinetics, which is crucial for understanding its impact on health (Widjaja et al., 2022).

Analytical Detection : Methods for the detection of pyrrolizidine alkaloids, including Senecivernine N-Oxide, in plant species like Senecio, are crucial for assessing the risk of contamination in food and herbal products (Bicchi et al., 1985).

Safety and Hazards

Senecivernine N-Oxide is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . In case of contact, it is advised to wash thoroughly after handling and remove contaminated clothing .

Mechanism of Action

Target of Action

Senecivernine N-Oxide’s primary target is the enzyme Homospermidine Synthase (HSS) . HSS is responsible for the synthesis of the first specific intermediate in the pyrrolizidine alkaloid biosynthesis pathway .

Mode of Action

Senecivernine N-Oxide interacts with HSS, which links primary metabolism to secondary metabolism . This interaction leads to the synthesis of homospermidine, which is exclusively incorporated into the necine base moiety of the pyrrolizidine alkaloid backbone structure .

Biochemical Pathways

Senecivernine N-Oxide is involved in the pyrrolizidine alkaloid biosynthesis pathway . The compound is transformed into a complex bouquet of structurally related substances through specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process of diversification results in a large qualitative and quantitative variation in pyrrolizidine alkaloid profiles .

Pharmacokinetics

It is known that the compound shows no significant turnover over periods of up to 29 days . It is continuously allocated and spatially mobile .

Result of Action

The compound is known to be toxic and can cause liver damage and cancer . It is also known to interfere with the digestive system of animals, causing symptoms such as vomiting and diarrhea .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Senecivernine N-Oxide. For instance, the compound is produced by certain plants as a defense mechanism against herbivores . The plants synthesize and release the compound into the surrounding environment to deter grazing animals .

properties

IUPAC Name |

(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDNFNQRHNCJAZ-TURVAVEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347241 | |

| Record name | Senecivernine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

CAS RN |

101687-28-9 | |

| Record name | Senecivernine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What types of pyrrolizidine alkaloids were studied in the research, and what was their effect on murine lymphocytes?

A1: The research focused on pyrrolizidine alkaloids found in Bulgarian species of the genus Senecio. While the study isolated and identified Senecivernine-N-oxide, it also tested different types of pyrrolizidine alkaloids for their effects on murine lymphocytes. The results showed that the alkaloid retroisosenine, at a concentration of 100 μg/ml, exhibited an immunosuppressive effect. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)